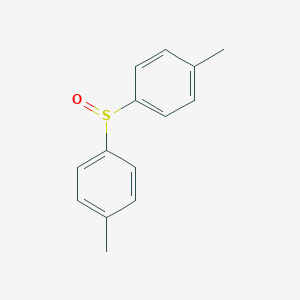
p-Tolyl sulfoxide
Overview
Description
p-Tolyl sulfoxide is a chemical compound with the linear formula (CH3C6H4)2SO . It has a molecular weight of 230.33 .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, it has been used to prepare ®-(+)-methyl 3,5-dimethoxy-6-[8-oxo-9-(p-tolylsulfinyl) nonyl] benzoate, an intermediate for ®-lasiodiplodin synthesis . Another study demonstrated that (S)-(-)-Methyl this compound can be used as a nucleophilic reagent to synthesize optically active β-disulfoxides .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various methods. A pure rotational spectrum of methyl this compound (MTSO) was studied using chirped-pulse Fourier transform microwave spectroscopy in the frequency range of 18–26 GHz . The effective ground state (r0) geometry was derived using the rotational constants from the parent species and the 34 S and eight 13 C singly substituted isotopologues .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in the allylation of aldehydes in the presence of allyltrichlorosilane . Another study showed that it can participate in Pd-catalysed Suzuki cross-couplings .
Physical And Chemical Properties Analysis
This compound has a melting point of 94-96 °C (lit.) . Its InChI key is MJWNJEJCQHNDNM-UHFFFAOYSA-N .
Scientific Research Applications
Asymmetric Additions and Syntheses
- p-Tolyl sulfoxide has been utilized in asymmetric syntheses, particularly in the formation of stereoisomerically pure aminosulfoxides through the addition of its carbanion to various imines (Ronan, Marchalin, Samuel, & Kagan, 1988).
- It is also instrumental in the synthesis of spirocyclic enaminonitriles and spiro[4.n]alkenones, showing its versatility in creating complex molecular structures with potential applications in medicinal chemistry (Satoh, Kawashima, Takahashi, & Sakai, 2003).
Catalytic Studies and Complex Synthesis
- This compound derivatives have been used in the synthesis of palladium and platinum bis-sulfoxide complexes. These complexes have been analyzed for their bonding nature and tested as catalysts in various reactions, highlighting the compound's role in advancing organometallic chemistry (Drinkel, Wu, Linden, & Dorta, 2014).
Synthesis of Multi-Substituted Compounds
- Research shows the effective use of this compound in synthesizing multi-substituted α-chlorocyclobutanones, a class of compounds useful in organic synthesis and potentially in pharmaceutical development (Saitoh, Sampei, Kimura, Kato, Ishida, & Satoh, 2012).
Optical Activity Studies
- The study of optically active dichloromethyl this compound and its anionic species has contributed to understanding the racemization mechanisms and stability of sulfoxides, which is important in stereoselective synthesis (Kimura, Tsuru, Momochi, & Satoh, 2013).
Advanced Organic Synthesis Techniques
- This compound is used in diastereoselective Diels-Alder reactions, a fundamental transformation in organic synthesis, indicating its role in the creation of complex organic molecules (Ronan & Kagan, 1991).
- It also finds application in the synthesis of bicyclo[n.1.0]alkanes, showcasing its utility in constructing architecturally complex molecules (Satoh, Ogata, & Wakasugi, 2006).
Polymer Science Applications
- This compound has been synthesized as an optically active vinyl sulfoxide and copolymerized with styrene, contributing to the field of polymer science and materials engineering (Mulvaney & Ottaviani, 1970).
Mechanism of Action
Target of Action
p-Tolyl sulfoxide is a type of sulfoxide, a class of organic compounds that have been found to have important biological properties Sulfoxides in general are known to interact with various enzymes and proteins in the body, influencing their function .
Mode of Action
The mode of action of this compound involves its interaction with these targets. As a sulfoxide, it has a sulfur atom bonded to an oxygen atom, and this functional group can participate in various chemical reactions . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
For instance, they can act as chiral auxiliaries in numerous asymmetric reactions . They can also be intermediates in chiral drug synthesis .
Pharmacokinetics
The properties of sulfoxides in general suggest that they would have good bioavailability due to their ability to participate in various chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its chemical properties, it could potentially influence the function of various enzymes and proteins, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect its chemical properties and hence its interactions with its targets .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
p-Tolyl sulfoxide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . For instance, it has been found to undergo rapid photoracemization in the presence of a photosensitizer . This property makes this compound a valuable tool in the study of biochemical reactions involving chiral sulfoxides .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact molecular mechanism of action of this compound is complex and depends on the specific biochemical context in which it is used.
properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWNJEJCQHNDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170296 | |
| Record name | Benzene, 1,1'-sulfinylbis(4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | p-Tolyl sulfoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1774-35-2 | |
| Record name | 1,1′-Sulfinylbis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluene, 1,1'-sulfinylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolyl sulfoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfinylbis(4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-tolyl)sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






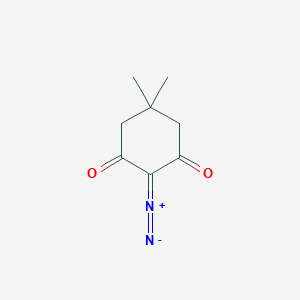
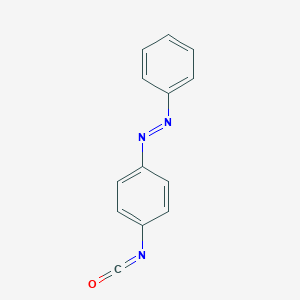
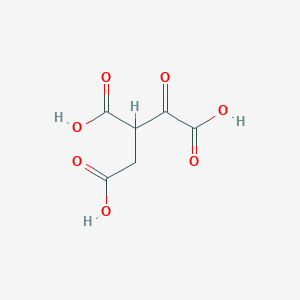
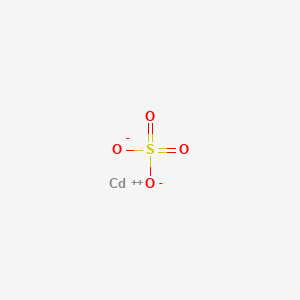

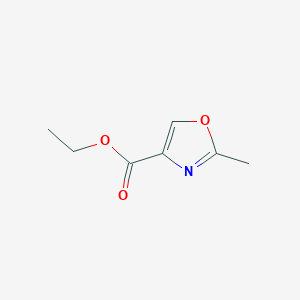
![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)

![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)

